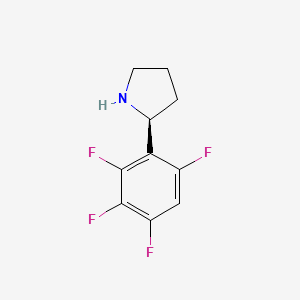
(S)-2-(2,3,4,6-Tetrafluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2,3,4,6-Tetrafluorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring attached to a tetrafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3,4,6-Tetrafluorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine precursor with a tetrafluorophenyl derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Common solvents used in the synthesis include dichloromethane or tetrahydrofuran, and the reaction is usually carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,3,4,6-Tetrafluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the tetrafluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new derivatives with different functional groups.
Scientific Research Applications
(S)-2-(2,3,4,6-Tetrafluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-2-(2,3,4,6-Tetrafluorophenyl)pyrrolidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-2-(2,3,4,6-Tetrafluorophenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(2,3,4,6-Tetrafluorophenyl)pyrrolidine: The racemic mixture of the compound.
2-(2,3,4,6-Tetrafluorophenyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-2-(2,3,4,6-Tetrafluorophenyl)pyrrolidine is unique due to its chiral nature and the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. The specific arrangement of these atoms allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H9F4N |
|---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
(2S)-2-(2,3,4,6-tetrafluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H9F4N/c11-5-4-6(12)9(13)10(14)8(5)7-2-1-3-15-7/h4,7,15H,1-3H2/t7-/m0/s1 |
InChI Key |
JCHIECBYSGTABZ-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C(=C(C=C2F)F)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C(=C(C=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















